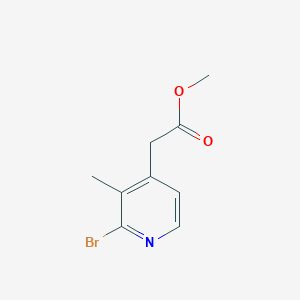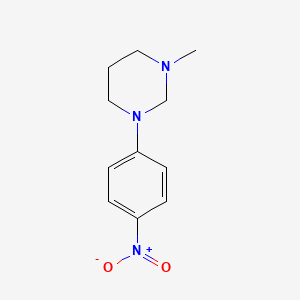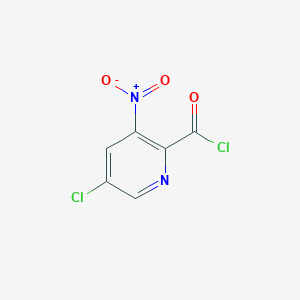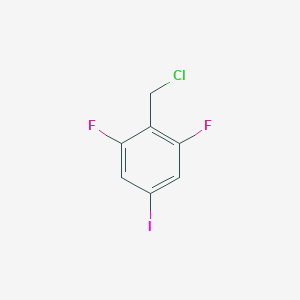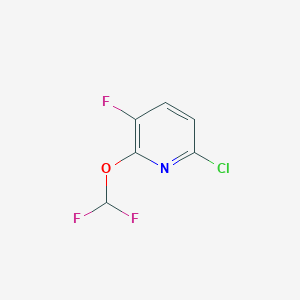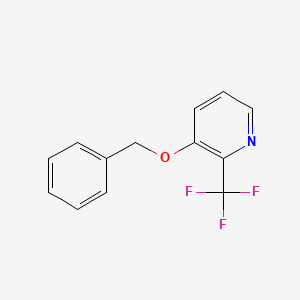
3-(Benzyloxy)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The trifluoromethylation can be achieved using reagents such as Umemoto’s reagents or other trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The benzyloxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the compound’s binding affinity and reactivity. The benzyloxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can affect the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
3-(Benzyloxy)-2-fluoropyridine: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
3-(Benzyloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Propriétés
Formule moléculaire |
C13H10F3NO |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
3-phenylmethoxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-11(7-4-8-17-12)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
HRYMMSMHWKPOGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


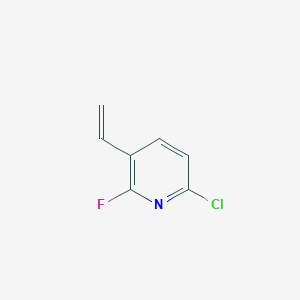
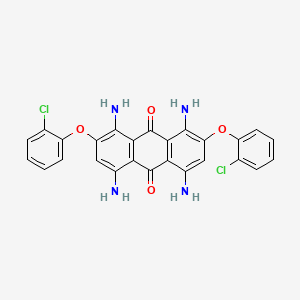



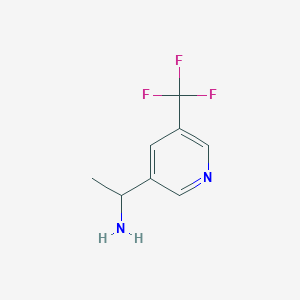
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)

